

An In-depth Technical Guide to Fluorescent Brightener 24

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorescent brightener 24

Cat. No.: B1674187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

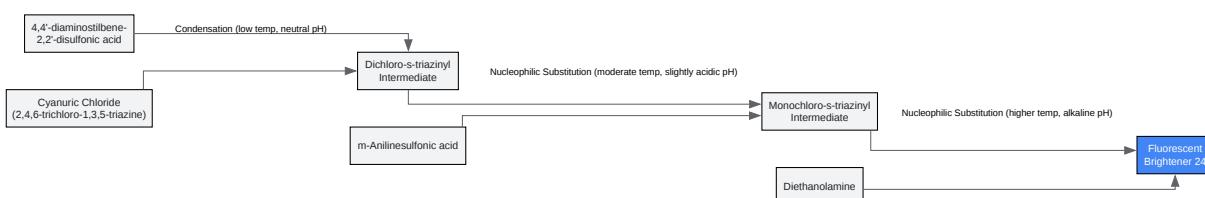
Fluorescent Brightener 24 (FB 24), also known by its Colour Index (C.I.) designation 71, is a prominent member of the stilbene-disulfonic acid class of fluorescent whitening agents (FWAs). These compounds are designed to absorb light in the near-ultraviolet (UV) region of the electromagnetic spectrum and re-emit it as blue light in the visible spectrum. This process of fluorescence effectively masks the inherent yellowish cast of many materials, resulting in a brighter, whiter appearance. Due to this property, FB 24 and related compounds are extensively used in the textile, paper, detergent, and plastics industries.^{[1][2]} This guide provides a comprehensive technical overview of **Fluorescent Brightener 24**, including its chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Fluorescent Brightener 24 is a complex organic molecule with a stilbene core functionalized with triazinylamino and sulfonic acid groups. These functional groups enhance its water solubility and affinity for substrates like cellulose fibers.

Property	Value	Reference(s)
CAS Number	12224-02-1	[3] [4]
Molecular Formula	C ₄₀ H ₄₀ N ₁₂ Na ₄ O ₁₆ S ₄	[3] [5]
IUPAC Name	tetrkasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate	[3]
Molecular Weight	1165.04 g/mol	[3] [6]
Appearance	Typically a white to pale yellow powder	[1]
Solubility	Soluble in water	[1]

Photophysical Properties


The efficacy of **Fluorescent Brightener 24** as an optical brightener is dictated by its photophysical properties, specifically its ability to absorb UV light and efficiently emit blue light.

Property	Value	Reference(s)
Maximum UV Absorption (λ _{max})	~348-350 nm	[2]
Maximum Fluorescence Emission (λ _{em})	~435-440 nm	[2][7]
Fluorescence Quantum Yield (Φ _F)	For the general class of stilbene-type FWAs, the quantum yield is on the order of 10-4. For a closely related compound, C.I. Fluorescent Brightener 220, a quantum yield of approximately 0.74 x 10-4 has been reported in lake water.	[8]

Synthesis

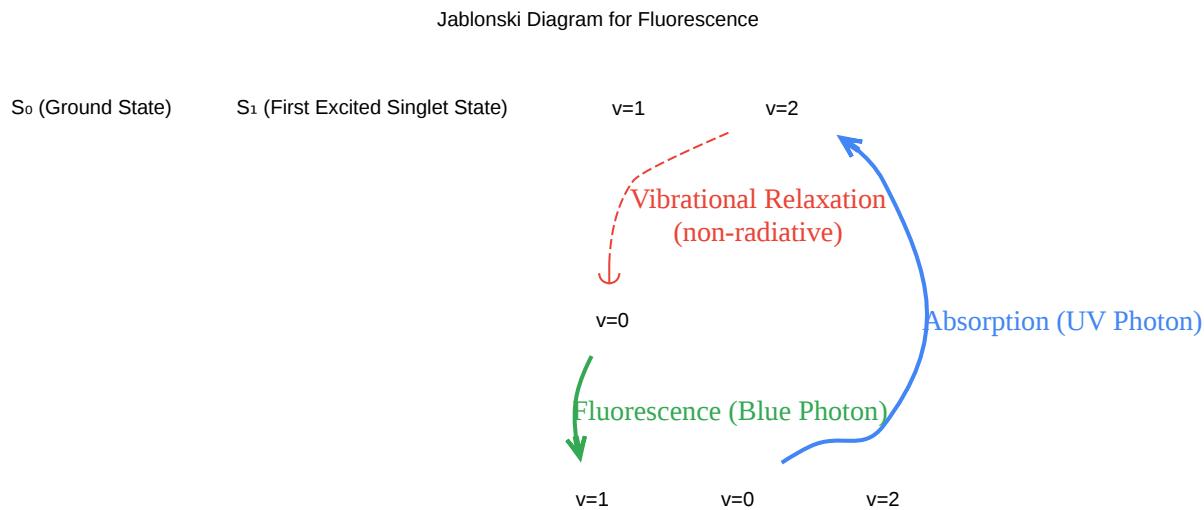
The synthesis of **Fluorescent Brightener 24** is a multi-step process involving the sequential reaction of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and other aromatic and aliphatic amines. The reactivity of the chlorine atoms on the triazine ring is temperature and pH-dependent, allowing for controlled, stepwise substitution.

General Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: General synthetic route for **Fluorescent Brightener 24**.

Experimental Protocol: Synthesis of a Stilbene-Triazine Derivative


The following is a representative protocol for the synthesis of symmetrically substituted 4,4'-bis-(1,3,5-triazinylamino)stilbene-2,2'-disulfonate derivatives, which is the core structure of **Fluorescent Brightener 24**.^{[9][10]}

- First Condensation: 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with 2,4,6-trichloro-1,3,5-triazine in an aqueous medium. The reaction is typically carried out at a low temperature (0-5 °C) and a neutral pH to facilitate the substitution of one chlorine atom on each triazine ring.
- Second Condensation: The resulting dichloro-s-triazinyl intermediate is then reacted with an aromatic amine, such as m-aminosulfonic acid. This step is generally performed at a moderately elevated temperature (e.g., 30-40 °C) and a slightly acidic pH.
- Third Condensation: Finally, the monochloro-s-triazinyl intermediate is reacted with an aliphatic amine, like diethanolamine. This reaction requires a higher temperature (e.g., 80-90 °C) and an alkaline pH to proceed to completion.
- Isolation: The final product, **Fluorescent Brightener 24**, is typically isolated by salting out with sodium chloride, followed by filtration and drying.

Mechanism of Action: Fluorescence

The whitening effect of **Fluorescent Brightener 24** is a result of the phenomenon of fluorescence. The molecule absorbs high-energy photons in the UV range, causing an electronic transition from the ground state (S_0) to an excited singlet state (S_1). The molecule then rapidly undergoes vibrational relaxation to the lowest vibrational level of the S_1 state. From here, it returns to the ground state by emitting a photon of lower energy (longer wavelength), which falls within the blue region of the visible spectrum. This emitted blue light counteracts the yellow appearance of the substrate, making it appear whiter.

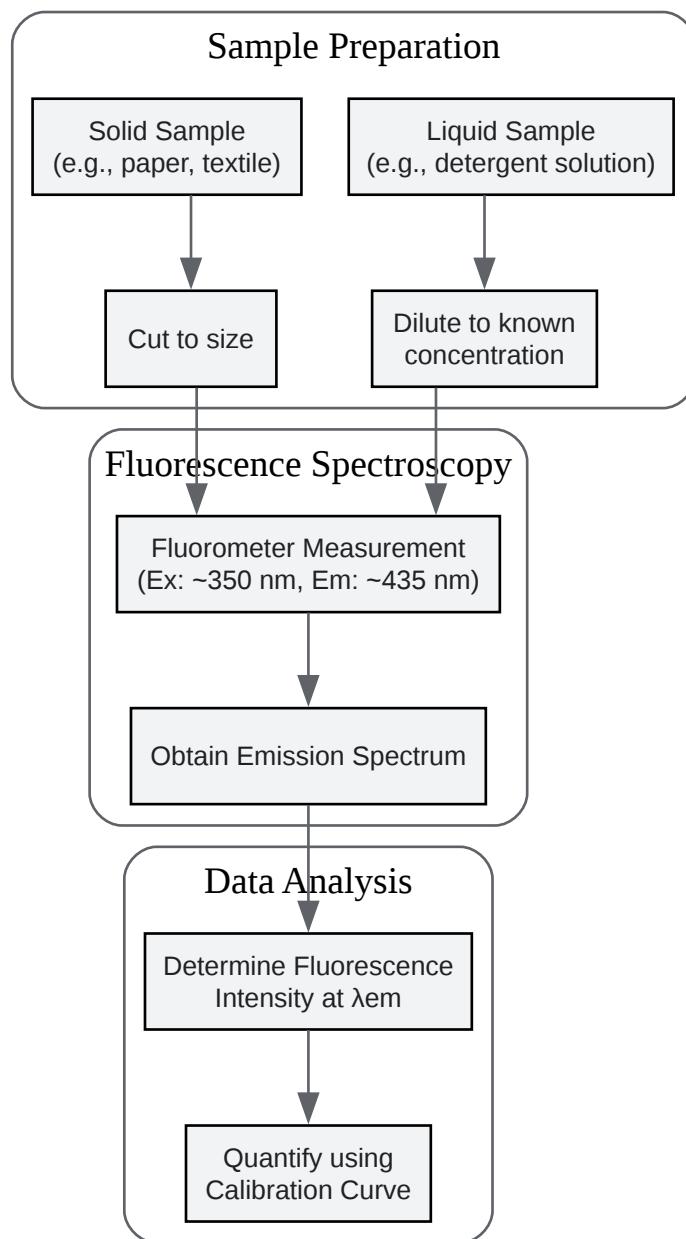
Jablonski Diagram for Fluorescence

[Click to download full resolution via product page](#)

Caption: Simplified Jablonski diagram illustrating fluorescence.

Experimental Characterization

The primary method for characterizing **Fluorescent Brightener 24** and quantifying its presence is fluorescence spectroscopy.


Experimental Protocol: Fluorescence Spectroscopy

The following is a general protocol for the analysis of a sample containing an optical brightening agent using a fluorometer.[\[7\]](#)[\[11\]](#)

- Instrumentation: A fluorescence spectrometer (fluorometer) equipped with a suitable light source (e.g., Xenon lamp) and a detector is required. For solid samples, a solid sample holder accessory is necessary.
- Sample Preparation:

- Solid Samples (e.g., paper, textiles): A small, representative section of the material is cut to fit the solid sample holder.
- Liquid Samples (e.g., detergent solutions): The sample is diluted with a suitable solvent (e.g., deionized water) to a concentration within the linear range of the instrument. The solution is then placed in a quartz cuvette.
- Measurement:
 - An excitation wavelength corresponding to the absorption maximum of **Fluorescent Brightener 24** (around 350 nm) is selected.
 - The emission spectrum is scanned over a range that includes the expected emission maximum (e.g., 400-600 nm).
 - The fluorescence intensity at the emission maximum (around 435 nm) is recorded.
- Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of **Fluorescent Brightener 24** of known concentrations. The concentration of the unknown sample is then determined by comparing its fluorescence intensity to the calibration curve.

Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the characterization of **Fluorescent Brightener 24.**

Toxicological and Environmental Considerations

Toxicology

Fluorescent Brightener 24 is reported to be moderately toxic by ingestion. The oral LD50 in rats is 1960 mg/kg.[5][6][12] It is also classified as a skin and eye irritant.[12][13] When heated to decomposition, it can emit toxic fumes of sulfur oxides, sodium oxide, and nitrogen oxides. [12][13]

Toxicity Data	Value	Reference(s)
Oral LD50 (rat)	1960 mg/kg	[5][6][12]
Oral LD50 (mouse)	1620 mg/kg	[5]
Intraperitoneal LD50 (rat)	1750 mg/kg	[12]
Hazards	Skin and eye irritant	[12][13]

Environmental Fate

Stilbene-type fluorescent whitening agents are generally not readily biodegradable.[14] However, they are susceptible to photodegradation in sunlit surface waters. The environmental persistence of these compounds is a subject of ongoing research, as they are common constituents of wastewater effluents.

Conclusion

Fluorescent Brightener 24 is a chemically complex and commercially significant compound that plays a crucial role in various industries. Its effectiveness stems from its well-defined photophysical properties, which allow for the efficient conversion of UV light into visible blue light. Understanding its synthesis, mechanism of action, and analytical characterization is essential for researchers and professionals working with this class of compounds. While effective as a whitening agent, its toxicological profile and environmental persistence necessitate careful handling and consideration of its lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optically Brightened Textiles, Fluorescence Whitening Agents [fibre2fashion.com]
- 2. Spectroscopy of FWAs [sas.upenn.edu]
- 3. Fluorescent brightener 24 | C40H40N12Na4O16S4 | CID 14422805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. echemi.com [echemi.com]
- 6. Fluorescent brightener 24 | CAS#:12224-02-1 | Chemsoc [chemsoc.com]
- 7. s4science.at [s4science.at]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Symmetrically Substituted 4,4'-Bis-(1,3,5-Triazinylamino)Stilbene-2,2- Disulfonate Derivatives as Fluorescent Brighteners [benthamopenarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. CAS No.12224-02-1,Fluorescent brightener 24 Suppliers [lookchem.com]
- 13. Fluorescent brightener 24 | 12224-02-1 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fluorescent Brightener 24]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674187#what-is-fluorescent-brightener-24\]](https://www.benchchem.com/product/b1674187#what-is-fluorescent-brightener-24)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com